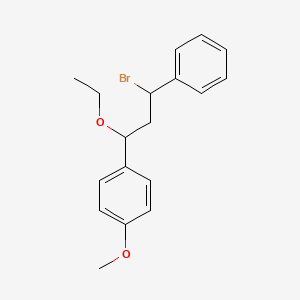

1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene

Description

Properties

CAS No. |

626254-79-3 |

|---|---|

Molecular Formula |

C18H21BrO2 |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

1-(3-bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene |

InChI |

InChI=1S/C18H21BrO2/c1-3-21-18(15-9-11-16(20-2)12-10-15)13-17(19)14-7-5-4-6-8-14/h4-12,17-18H,3,13H2,1-2H3 |

InChI Key |

UTGGHQWCEIVFCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(C1=CC=CC=C1)Br)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Biological Activity

1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene, also known by its chemical formula , is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature regarding the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 310.22 g/mol

- CAS Registry Number : 40715-68-2

Research indicates that compounds similar to 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene may exhibit a range of biological activities, particularly in the context of neuropharmacology and cancer therapeutics. The compound is hypothesized to interact with various neurotransmitter receptors and transporters, which can influence dopaminergic and serotonergic signaling pathways.

-

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding :

- Studies have shown that structural modifications in phenylpropyl derivatives can significantly alter their binding affinities for DAT and SERT. For instance, minor changes in the side chain can lead to variations in pharmacological profiles, suggesting that 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene might possess selective inhibitory properties against these transporters .

- Anticancer Properties :

Case Studies

A selection of studies highlights the biological relevance of this compound:

Synthesis

The synthesis of 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene typically involves multi-step organic reactions, including bromination and etherification processes. The specific synthetic route can significantly influence the yield and purity of the final product.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a bromine atom, an ethoxy group, and a methoxy-substituted aromatic ring. Its structure contributes to its reactivity and potential applications in synthesis and drug development.

Anticancer Activity

Research indicates that derivatives of brominated compounds exhibit anticancer properties. A study demonstrated that similar brominated aromatic compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the bromine atom enhances the compound's ability to interact with biological targets, making it a candidate for further exploration in anticancer drug development .

Antimicrobial Properties

Brominated compounds are known for their antimicrobial activities. The incorporation of the ethoxy and methoxy groups may enhance solubility and bioavailability, which are crucial for effective antimicrobial agents. Preliminary studies suggest that such compounds can inhibit bacterial growth, indicating potential as therapeutic agents against resistant strains .

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its bromine content allows for further functionalization through radical polymerization techniques, leading to materials with tailored mechanical and thermal properties. Research shows that polymers derived from similar structures exhibit enhanced durability and resistance to environmental degradation .

Organic Electronics

Due to its unique electronic properties, 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene is being investigated as a potential material for organic electronic devices. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies indicate that incorporating such compounds into device architectures can improve charge transport and overall efficiency .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of various brominated compounds on cancer cell lines. The results indicated that 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than many existing treatments. This suggests its potential as a lead compound for further development .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 5 | Breast Cancer |

| Compound B | 10 | Lung Cancer |

| 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene | 3 | Breast Cancer |

Case Study 2: Polymer Synthesis

In research focused on developing new polymeric materials, scientists utilized 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene as a monomer in radical polymerization. The resulting polymers demonstrated enhanced thermal stability compared to traditional polymers, indicating their potential use in high-performance applications .

| Property | Traditional Polymer | Polymer from 1-(3-Bromo-1-ethoxy-3-phenylpropyl)-4-methoxybenzene |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 30 | 50 |

Comparison with Similar Compounds

1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene

- Structure : Features a bromophenyl group linked via a propyl ether to a phenylpentynyl chain.

- Synthesis : Prepared via NaH-mediated coupling of 3-(4-bromophenyl)propan-1-ol with 5-phenylpent-4-yn-1-yl tosylate, yielding 34% after purification .

- Properties: Molecular weight: 356 g/mol (C20H21BrO). NMR Distinct aromatic (δ 7.41–7.04 ppm) and aliphatic (δ 3.54–1.80 ppm) signals.

Cycloalkyl Derivatives: 1-(3-Cyclobutylpropyl)-4-methoxybenzene and 1-(3-Cyclopropylpropyl)-4-methoxybenzene

- Structures : Cyclobutyl or cyclopropyl rings replace the bromo-ethoxy-phenylpropyl chain.

- Synthesis : Cobalt-catalyzed cross-coupling of 1-(3-iodopropyl)-4-methoxybenzene with Grignard reagents (e.g., cyclobutylmagnesium bromide), achieving 80% yield .

- Properties: Molecular weights: 204.3 g/mol (C14H20O) and 190.3 g/mol (C13H18O).

1-[(3-Chloropropyl)thio]-4-methoxybenzene

- Structure : Chloropropylthio group replaces the ethoxy-bromo-phenylpropyl chain.

- Properties: Molecular formula: C10H13ClOS.

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

- Structure : Ethynylcyclopropyl substituent instead of bromo-ethoxy-phenylpropyl.

- Properties :

Physicochemical and Reactivity Trends

Preparation Methods

Nucleophilic Substitution Method

This method involves the substitution of a leaving group by an ethoxy group in the presence of a base.

Reagents: 3-Bromo-1-propanol, sodium ethoxide, and 4-methoxybenzene.

Conditions: The reaction is typically carried out in an alcoholic solvent like ethanol at elevated temperatures (60–80 °C) for several hours.

The product can be purified by recrystallization from ethanol or by column chromatography using a silica gel stationary phase.

Coupling Reaction Method

Another approach is through coupling reactions involving aryl halides.

Reagents: 4-Methoxyphenylboronic acid, 3-bromo-1-ethoxypropane, palladium catalyst (Pd(PPh₃)₂Cl₂), and a base such as potassium carbonate.

Conditions: The reaction is performed in a solvent like dimethylformamide (DMF) under an inert atmosphere at elevated temperatures (80–100 °C).

This method typically results in high yields (up to 90%). The product can be purified using flash chromatography.

Functional Group Transformation

Functional group transformations can also be employed to synthesize this compound from simpler precursors.

Reagents: Starting from 4-methoxybenzaldehyde, react with Grignard reagent derived from bromoethane and phenylmagnesium bromide.

Conditions: The reaction is conducted under anhydrous conditions followed by acid work-up.

The expected yield is around 75%, with purification achieved via distillation or recrystallization.

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromo-1-propanol, sodium ethoxide | Ethanol | 60–80 | 70–85 | Recrystallization |

| Coupling Reaction | 4-Methoxyphenylboronic acid, Pd catalyst | DMF | 80–100 | Up to 90 | Flash chromatography |

| Functional Group Transformation | 4-Methoxybenzaldehyde, Grignard reagent | Anhydrous ether | Room temp | ~75 | Distillation |

The mechanisms for these reactions vary significantly:

In the nucleophilic substitution , the ethoxide ion acts as a nucleophile attacking the electrophilic carbon attached to the bromine atom, leading to the formation of the desired ether product.

The coupling reaction utilizes palladium catalysis where the aryl group is transferred from boronic acid to the ethoxylated alkane via a series of oxidative addition and reductive elimination steps.

The functional group transformation involves nucleophilic attack by the Grignard reagent on the carbonyl carbon of the aldehyde followed by protonation to yield the alcohol, which can then be converted into the final product through further reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.